1-(2-chloro-5-nitrophenyl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVEPRFYAHWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactions at the Hydroxyl Group:the Secondary Alcohol is a Prime Site for Derivatization.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides can form the corresponding esters.
Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) can produce ethers.
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(2-chloro-5-nitrophenyl)ethan-1-one. ontosight.ai
Reactions Via the Nitro Group:as Detailed in Section 3.2.2, the Most Significant Derivatization Pathway for the Nitro Group is Its Reduction to an Amine. the Resulting 1 5 Amino 2 Chlorophenyl Ethan 1 Ol is a Valuable Intermediate. the Newly Formed Amino Group Can Undergo a Wide Range of Reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Treatment with nitrous acid (e.g., from NaNO₂/HCl) to form a diazonium salt. This intermediate can then undergo various Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -Br, -I).
Reactions at the Chloro Substituent:given Its Low Reactivity in Snar Reactions As Discussed in 3.2.3 , Derivatization at This Position is Challenging. However, Modern Cross Coupling Reactions Could Potentially Be Employed to Form New Carbon Carbon or Carbon Heteroatom Bonds.
Stereochemical Control and Retention/Inversion of Configuration in Reaction Pathways
The ethan-1-ol side chain of 1-(2-chloro-5-nitrophenyl)ethan-1-ol contains a stereogenic center at the carbon bearing the hydroxyl group. Therefore, reactions involving this center must consider the stereochemical outcome, which can proceed with retention of configuration, inversion of configuration, or racemization. fiveable.melibretexts.org
Inversion of Configuration: Reactions that follow a bimolecular nucleophilic substitution (Sₙ2) mechanism typically result in an inversion of the stereocenter's configuration. nih.govquora.com For this to occur at the chiral alcohol, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). Subsequent attack by a nucleophile from the backside, relative to the leaving group, leads to the inverted product. researchgate.net Many stereospecific nickel-catalyzed cross-coupling reactions of benzylic alcohol derivatives are also known to proceed with inversion of configuration, particularly when using N-heterocyclic carbene (NHC) ligands. nih.gov
Retention of Configuration: Retention of configuration occurs when a nucleophile effectively replaces a leaving group at a chiral center without altering the spatial arrangement of the other three substituents. fiveable.melibretexts.org While less common than inversion in simple Sₙ2 reactions, retention can be achieved through specific mechanisms, such as those involving double inversion or reactions at the metal center in organometallic processes. Notably, in some nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of benzylic esters, the use of a tricyclohexylphosphine (B42057) (PCy₃) ligand has been shown to favor product formation with retention of stereochemistry at the electrophilic carbon. nih.gov This allows for the synthesis of either enantiomer of a product from a single enantiomer of the starting material simply by changing the achiral ligand. nih.gov
Racemization: Reactions that proceed through a planar, achiral intermediate, such as a carbocation, will typically lead to racemization. If the hydroxyl group is induced to leave under conditions that favor an Sₙ1-type mechanism, the resulting benzylic carbocation can be attacked by a nucleophile from either face with roughly equal probability, yielding a racemic mixture of products. nih.gov The stability of the benzylic carbocation makes this pathway a significant consideration. nih.gov
The table below summarizes the expected stereochemical outcomes for different reaction types at the chiral center.
| Reaction Type | Leaving Group / Precursor | Key Reagent/Catalyst | Stereochemical Outcome |
| Sₙ2 Substitution | Tosylate, Mesylate | Nucleophile (e.g., CN⁻) | Inversion |
| Sₙ1 Substitution | Derivatized Alcohol (e.g., protonated) | Protic Solvent | Racemization |
| Ni-catalyzed Cross-Coupling | Carbamate or Pivalate Ester | Arylboronic Ester, Ni-catalyst with NHC ligand | Inversion nih.gov |
| Ni-catalyzed Cross-Coupling | Carbamate or Pivalate Ester | Arylboronic Ester, Ni-catalyst with PCy₃ ligand | Retention nih.gov |
Stereochemistry and Chiral Analysis of 1 2 Chloro 5 Nitrophenyl Ethan 1 Ol
Enantiomerism and Diastereomerism
1-(2-chloro-5-nitrophenyl)ethan-1-ol possesses a single chiral center at the carbon atom bearing the hydroxyl group. This chirality gives rise to the existence of a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers, designated as (R)- and (S)-1-(2-chloro-5-nitrophenyl)ethan-1-ol, exhibit identical physical and chemical properties in an achiral environment but may have distinct biological activities and interactions in a chiral environment.
While this compound itself does not exhibit diastereomerism, diastereomers can be formed through the reaction of its enantiomers with a chiral derivatizing agent. This process is a cornerstone of many chiral analysis techniques, as diastereomers possess different physical properties, including distinct signals in NMR spectra and different retention times in chromatography, allowing for their differentiation and quantification.
Methodologies for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial in asymmetric synthesis and pharmaceutical applications. Various analytical methodologies are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs)
NMR spectroscopy is a powerful tool for chiral analysis when used in conjunction with chiral auxiliaries. These auxiliaries interact with the enantiomers of this compound to create diastereomeric environments, leading to distinguishable NMR signals.
In ¹H NMR, both Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) are utilized. CDAs, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), react with the alcohol to form diastereomeric esters. nih.gov These diastereomers exhibit different chemical shifts for protons near the chiral center, allowing for the determination of the enantiomeric ratio by integrating the corresponding signals.
Chiral Solvating Agents (CSAs) form transient diastereomeric complexes with the enantiomers through non-covalent interactions. This complexation induces small but measurable differences in the chemical shifts of the enantiomers' protons. The choice of CSA and the experimental conditions, such as solvent and temperature, are critical for achieving optimal separation of the signals.
Table 1: Illustrative ¹H NMR Data for Chiral Discrimination of a Secondary Alcohol using a Chiral Solvating Agent
| Proton | Chemical Shift (ppm) - Enantiomer 1 | Chemical Shift (ppm) - Enantiomer 2 | Δδ (ppm) |
| -OH | 4.85 | 4.82 | 0.03 |
| -CH- | 5.12 | 5.10 | 0.02 |
| -CH₃ | 1.58 | 1.57 | 0.01 |
Note: This table presents hypothetical data to illustrate the principle of chemical shift non-equivalence induced by a chiral solvating agent for a generic secondary alcohol similar to this compound.
³¹P NMR spectroscopy offers a sensitive and often less crowded spectral window for chiral analysis. This technique involves the use of phosphorus-containing chiral derivatizing agents. These agents react with the hydroxyl group of this compound to form diastereomeric phosphonates or phosphinates. researchgate.netccspublishing.org.cn
The resulting diastereomers produce distinct signals in the ³¹P NMR spectrum. The large chemical shift dispersion of ³¹P often leads to baseline separation of the diastereomeric signals, facilitating accurate integration and determination of the enantiomeric excess. researchgate.net
Table 2: Example of ³¹P NMR for Enantiomeric Excess Determination of a Chiral Alcohol
| Diastereomer | Chiral Derivatizing Agent | Chemical Shift (ppm) |
| Diastereomer 1 (from R-alcohol) | (S)-Phosphorus CDA | 145.2 |
| Diastereomer 2 (from S-alcohol) | (S)-Phosphorus CDA | 145.8 |
Note: This table provides representative data for the application of a phosphorus-containing chiral derivatizing agent to a generic chiral alcohol, demonstrating the principle of ³¹P NMR in chiral analysis.
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a widely used and powerful technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers of this compound with the chiral environment of the stationary phase. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a broad range of chiral compounds, including aromatic alcohols. nih.govresearchgate.net The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for optimizing the separation. nih.gov
Table 3: Representative Chiral HPLC Parameters for the Separation of Substituted Phenylethanol Enantiomers
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
Note: This table illustrates typical HPLC conditions for the enantioseparation of a substituted phenylethanol, a compound class to which this compound belongs.
Spectroscopic Chiral Discrimination Techniques (e.g., Resonant Photoionization Spectroscopy)
Advanced spectroscopic techniques, such as resonant photoionization spectroscopy, offer alternative methods for chiral discrimination. These methods are often employed in the gas phase and provide high sensitivity and selectivity.
In resonant photoionization mass spectrometry (REMPI), a tunable laser is used to selectively excite and ionize a molecule. When applied to chiral molecules, the interaction with circularly polarized light can lead to a differential ionization yield for the two enantiomers, a phenomenon known as Photoelectron Circular Dichroism (PECD). This difference in ionization efficiency can be used to determine the enantiomeric composition of a sample. While a powerful technique, its application to specific compounds like this compound would require specialized instrumentation and method development. researchgate.net
Competing Enantioselective Conversion (CEC) Method for Absolute Configuration Correlation
The Competing Enantioselective Conversion (CEC) method is a powerful technique utilized to determine the absolute configuration of chiral secondary alcohols like this compound. This method relies on the differential reaction rates of the enantiomers of the alcohol with a chiral non-racemic reagent or catalyst.
In a typical CEC experiment, two parallel reactions are conducted. In one reaction, the enantioenriched this compound is reacted with the (R)-enantiomer of a chiral acylation catalyst, such as homobenzotetramisole (HBTM). In the second reaction, the same alcohol is treated with the (S)-HBTM catalyst under identical conditions. The extent of conversion to the corresponding ester is monitored over time using techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
The faster-reacting pairing of the alcohol enantiomer and the catalyst enantiomer provides the basis for assigning the absolute configuration. An empirically derived mnemonic is used to correlate the faster-reacting catalyst to the absolute configuration of the alcohol. escholarship.org For instance, if the (R)-enantiomer of the alcohol reacts faster with (S)-HBTM, this observation would be compared to a model that predicts this outcome based on the spatial arrangement of the substituents around the stereocenter.
Table 1: Illustrative Data for CEC of this compound
| Alcohol Enantiomer | Catalyst | Conversion after 1h (%) | Faster Reaction |
|---|---|---|---|
| (R)-alcohol | (R)-HBTM | 15 | |
| (R)-alcohol | (S)-HBTM | 45 | Yes |
| (S)-alcohol | (R)-HBTM | 48 | Yes |
Absolute Configuration Assignment Methodologies
Assigning the absolute configuration of a chiral molecule, such as this compound, is a fundamental aspect of its stereochemical characterization. Beyond the CEC method, other spectroscopic and crystallographic techniques are instrumental.
While not always feasible, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of its atoms.
Spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can also be employed. These techniques measure the differential absorption of left and right circularly polarized light by the chiral molecule. The experimental spectrum is then compared with a theoretically calculated spectrum for a known absolute configuration to make the assignment.
The application of these methods provides a robust framework for the unequivocal assignment of the (R) and (S) configurations to the enantiomers of this compound.
Kinetic Resolution Studies of Racemic Mixtures
Kinetic resolution is a widely used strategy for separating the enantiomers of a racemic mixture. rsc.org This process involves the reaction of the racemate with a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate than the other. This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.
For racemic this compound, enzymatic kinetic resolution is a common approach. Lipases are frequently employed as biocatalysts for the enantioselective acylation of the alcohol. For example, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to acylate the racemic alcohol with an acyl donor like vinyl acetate. One enantiomer of the alcohol will fit more readily into the active site of the enzyme and be acylated at a much higher rate.
The efficiency of a kinetic resolution is typically described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A high selectivity factor is desirable for achieving high enantiomeric excess (ee) of both the unreacted alcohol and the acylated product.
Table 2: Hypothetical Data for Enzymatic Kinetic Resolution of Racemic this compound
| Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (ee_s, %) | Enantiomeric Excess of Ester (ee_p, %) | Selectivity Factor (s) |
|---|---|---|---|---|
| 1 | 10 | 11 | 99 | >100 |
| 4 | 30 | 43 | 98 | >100 |
| 8 | 45 | 82 | 97 | >100 |
These studies are crucial for the preparation of enantiomerically pure samples of this compound, which are essential for applications where stereochemistry plays a critical role.
Advanced Spectroscopic Characterization Methodologies for 1 2 Chloro 5 Nitrophenyl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-(2-chloro-5-nitrophenyl)ethan-1-ol. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. The substitution pattern on the phenyl ring—a chloro group at position 2 and a nitro group at position 5—influences the chemical shifts of the aromatic protons due to anisotropic and electronic effects. The ¹³C NMR spectrum provides complementary information, showing characteristic signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbinol carbon, and the methyl carbon.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents hypothetical data based on typical chemical shift values for similar structural motifs.
| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Aromatic-H | ¹H | 7.5 - 8.5 | m | Three distinct signals expected due to the substitution pattern. |
| CH-OH | ¹H | ~5.0 | q | Quartet, coupled to the methyl protons. |
| CH₃ | ¹H | ~1.5 | d | Doublet, coupled to the methine proton. |
| OH | ¹H | Variable | s (broad) | Position is solvent and concentration dependent; may exchange with D₂O. |
| Aromatic-C | ¹³C | 120 - 150 | - | Six distinct signals expected. |
| C-Cl | ¹³C | ~130-135 | - | Chemical shift influenced by the chlorine atom. |
| C-NO₂ | ¹³C | ~145-150 | - | Chemical shift influenced by the nitro group. |
| CH-OH | ¹³C | ~65 - 70 | - | Carbinol carbon. |
Role of Chiral Solvating Agents and Derivatizing Agents in NMR Analysis
Since this compound is a chiral molecule, possessing a stereocenter at the carbon bearing the hydroxyl group, standard NMR spectroscopy cannot distinguish between its enantiomers. To resolve and quantify enantiomers, chiral auxiliaries are employed. nih.gov
Chiral Solvating Agents (CSAs) are chiral compounds that are added to the NMR sample of the racemic analyte. unipi.it They form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions like hydrogen bonding or π-π stacking. unipi.itresearchgate.net This association leads to different magnetic environments for the two enantiomers, resulting in separate, distinguishable peaks in the NMR spectrum, a phenomenon known as enantiomeric differentiation. nih.gov The relative integration of these separated signals allows for the determination of the enantiomeric excess (ee). nih.gov
Chiral Derivatizing Agents (CDAs) are used to convert the enantiomeric mixture into a mixture of diastereomers through covalent bond formation. nih.govwikipedia.org For an alcohol like this compound, a common CDA would be an enantiomerically pure chiral carboxylic acid or its acyl chloride, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org The reaction forms stable diastereomeric esters. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification. wikipedia.org While effective, this method requires an additional reaction step and purification, unlike the direct in-situ analysis with CSAs. unipi.it
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₈H₈ClNO₃), the molecular ion peak (M⁺) would be observed in the mass spectrum. Due to the presence of chlorine, a characteristic isotopic pattern will be visible for the molecular ion and any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. chemguide.co.uk Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation. libretexts.orglibretexts.org
Loss of Water: Dehydration can occur, leading to a peak at M-18. libretexts.org
Cleavage of Substituents: Fragmentation can involve the loss of the nitro group (•NO₂) or a chlorine atom (•Cl).
Aromatic Ring Fragmentation: Characteristic fragmentation of the substituted benzene (B151609) ring can also occur.
Predicted Key Fragments for this compound in Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 201/203 | [M]⁺ | Molecular Ion |
| 186/188 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |
| 183/185 | [M - H₂O]⁺ | Dehydration, loss of water |
| 155 | [M - NO₂]⁺ (from M-H₂O) | Loss of nitro group from the dehydrated ion |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and allow for the identification of functional groups.
For this compound, the IR spectrum would show characteristic absorption bands for the O-H, C-H, C=C, C-O, C-Cl, and N-O bonds. Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information, particularly for non-polar bonds and aromatic ring vibrations.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-3000 | Moderate |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| N-O (NO₂) | Asymmetric Stretching | 1500-1550 | Strong |
| N-O (NO₂) | Symmetric Stretching | 1330-1370 | Strong |
| C-O | Stretching | 1050-1200 | Weak |
The analysis of these vibrational modes confirms the presence of the key functional groups and provides structural insights. researchgate.net A combined experimental and theoretical approach, using Density Functional Theory (DFT) calculations, can aid in the precise assignment of observed vibrational bands. researchgate.net
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Determination
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that are indispensable for determining the absolute configuration (AC) of chiral molecules like this compound. These methods measure the differential absorption of left and right circularly polarized light.
ECD spectroscopy measures transitions of valence electrons and provides information about the stereochemistry around the chromophore (the substituted nitrophenyl ring in this case). hilarispublisher.com The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the stereocenter.
VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption in the infrared region. VCD provides information about the stereochemistry of the entire molecule, not just the chromophore. rsc.org The VCD spectrum of the O-H stretching vibration, for instance, can be particularly sensitive to the molecule's conformation and absolute configuration. rsc.org
For an unambiguous assignment of the absolute configuration, experimental ECD and VCD spectra are compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute stereochemistry. hilarispublisher.comrsc.org The use of both ECD and VCD provides complementary information and increases the reliability of the stereochemical assignment. hilarispublisher.com
Resonant Two-Photon Ionization (R2PI) Spectroscopy for Conformational Analysis and Chiral Discrimination
Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective spectroscopic technique. nih.gov When combined with supersonic jet cooling, which simplifies spectra by populating only the lowest energy states, R2PI can provide detailed information on the conformational landscape of a molecule. nih.gov
In an R2PI experiment, a tunable laser excites the molecule to an intermediate electronic state, and a second photon ionizes it. The resulting ions are detected by a mass spectrometer. This method is highly selective because only the molecule that resonantly absorbs the first photon will be efficiently ionized. nih.gov
For this compound, R2PI could be used to:
Identify different stable conformers: Different conformations (rotamers) of the molecule will have slightly different electronic transition energies, leading to distinct, well-resolved peaks in the R2PI spectrum.
Achieve chiral discrimination: By using circularly polarized light for the ionization steps, it is possible to distinguish between enantiomers, as they will exhibit different ionization efficiencies, a phenomenon known as Photoelectron Circular Dichroism (PECD). This allows for sensitive chiral analysis.
The high resolution and sensitivity of R2PI make it a powerful tool for probing the subtle structural details and chiral nature of this compound in the gas phase. nih.gov
Computational Chemistry and Quantum Chemical Studies of 1 2 Chloro 5 Nitrophenyl Ethan 1 Ol and Analogues
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. researchgate.net Methods like B3LYP are frequently employed with various basis sets (e.g., 6-311+G**) to achieve a balance between accuracy and computational cost. mdpi.com Such calculations begin by determining the molecule's lowest energy three-dimensional arrangement, known as the optimized geometry. nih.gov From this optimized structure, a wealth of electronic properties can be derived.
A typical DFT study involves optimizing the molecular structure to find the minimum on the potential energy surface, which is confirmed by ensuring there are no imaginary frequencies in the vibrational spectrum analysis. mdpi.com For 1-(2-chloro-5-nitrophenyl)ethan-1-ol, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Phenyl Ethanol (B145695) Analogue Note: This table presents hypothetical yet realistic data for a molecule structurally similar to this compound, as specific computational studies on the title compound are not publicly available. The data is representative of values obtained from a DFT B3LYP/6-311G(d,p) calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.745 Å |
| Bond Length | C-O (hydroxyl) | 1.430 Å |
| Bond Length | N-O (nitro) | 1.225 Å |
| Bond Angle | C-C-O (carbinol) | 111.5° |
| Bond Angle | O-N-O (nitro) | 124.0° |
| Dihedral Angle | H-O-C-C (hydroxyl) | -65.0° |
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound—specifically the C-C bond between the phenyl ring and the ethanol moiety, and the C-O bond of the alcohol—gives rise to various conformers. Conformational analysis using DFT involves systematically rotating these bonds and calculating the energy of each resulting geometry to map out the potential energy surface.
The results of such an analysis would identify the most stable conformer (the global minimum) and other low-energy conformers (local minima), as well as the energy barriers for rotation between them. mdpi.com For this molecule, the orientation of the hydroxyl group relative to the aromatic ring and its substituents would be a key determinant of stability, likely influenced by steric hindrance and potential intramolecular interactions.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. Conversely, due to the strong electron-withdrawing nature of the nitro group (-NO2), the LUMO is anticipated to be concentrated over the nitrophenyl moiety. materialsciencejournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable. mdpi.com
Table 2: Representative Frontier Molecular Orbital Data Note: This table provides representative energy values for a nitroaromatic compound analogous to the title compound, calculated using DFT.
| Orbital | Energy (eV) | Description |
| HOMO | -7.85 | Highest Occupied Molecular Orbital |
| LUMO | -3.10 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.75 | LUMO - HOMO |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, CH-π, OH-π)
The functional groups in this compound allow for a variety of intermolecular interactions that govern its solid-state packing and solution-phase behavior.
Hydrogen Bonding : The hydroxyl (-OH) group is a classic hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) group and the hydroxyl group itself can act as hydrogen bond acceptors. chemguide.co.uk In the solid state, these interactions are expected to play a dominant role in the crystal packing, forming networks of molecules. physchemres.org
Halogen Bonding : The chlorine atom, while not a strong halogen bond donor, can participate in weak electrostatic interactions with nucleophilic regions of adjacent molecules.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these interactions, providing insights into their strength and nature. physchemres.org
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
While DFT is excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of every atom in a system over time, based on a classical force field.
For this compound, MD simulations could be used to:
Investigate how solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the solute molecule.
Study the dynamics of intermolecular hydrogen bonding between the solute and solvent.
Determine how the solvent affects the conformational preferences of the molecule.
Calculate properties like the radial distribution function to understand the local solvent structure around specific functional groups like the nitro and hydroxyl groups.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.
IR Spectroscopy : DFT calculations can compute the vibrational frequencies and their corresponding intensities. nih.gov By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration (e.g., O-H stretch, N-O stretch, C-Cl stretch). researchgate.net
NMR Spectroscopy : The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra. mdpi.com
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. mdpi.com It can calculate the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. mdpi.com For this molecule, transitions would likely involve π-π* excitations within the aromatic system and n-π* transitions involving the nitro and hydroxyl groups. materialsciencejournal.org
Elucidation of Reaction Mechanisms and Transition States
DFT is also a powerful tool for exploring the potential chemical reactions of this compound. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, entire reaction pathways can be mapped out.
For instance, one could investigate:
Oxidation of the alcohol : The mechanism of oxidation of the secondary alcohol to the corresponding ketone, 1-(2-chloro-5-nitrophenyl)ethan-1-one, could be studied. Calculations would identify the transition state structure and the activation energy for the reaction, providing insight into its kinetics.
Nucleophilic Aromatic Substitution : The reaction pathway for displacing the chlorine atom with a nucleophile could be modeled. DFT can help determine whether the reaction proceeds via an SNAr mechanism and calculate the stability of the Meisenheimer complex intermediate.
Elimination Reactions : The mechanism for the elimination of water to form a styrene (B11656) derivative could be explored, determining the transition state and energy barrier for this process. youtube.com
By locating the transition state and calculating the activation energy, chemists can predict reaction rates and understand how substituents on the molecule influence its reactivity.
Study of Substituent Effects on Reactivity and Chirality
Computational and quantum chemical studies are pivotal in elucidating the intricate relationships between the molecular structure of this compound and its chemical behavior. By examining its analogues, researchers can systematically investigate how different substituents on the phenyl ring influence the compound's reactivity and chiral properties. These theoretical investigations provide insights into electronic effects, steric hindrance, and thermodynamic stability, which are fundamental to understanding and predicting chemical transformations.
Detailed quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the impact of various functional groups on the reactivity of benzylic systems, which serve as excellent models for this compound. A key indicator of reactivity at the benzylic position is the benzylic C-H bond dissociation energy (BDE). A lower BDE suggests a more facile abstraction of the hydrogen atom, indicating a more reactive benzylic position towards radical-mediated reactions.
A comprehensive DFT study on a series of para-substituted toluenes (p-X-C₆H₄CH₃), which are structural analogues of substituted 1-phenylethanols, has provided valuable data on how both electron-donating and electron-withdrawing groups affect the benzylic C-H BDE. acs.org The calculations revealed that both types of substituents tend to reduce the BDE of the benzylic C-H bond. acs.org This phenomenon is attributed to the ability of both group types to delocalize the spin density of the resulting benzylic radical, thereby stabilizing it. acs.org
The stabilizing effect of various substituents on the benzylic radical, and consequently on the C-H bond dissociation energy, can be quantified. The following table summarizes the calculated BDEs for a range of substituted toluenes, illustrating the electronic influence of each substituent.
| Substituent (X) | Calculated C-H BDE (kcal/mol) |
|---|---|
| H | 88.0 |
| CH₃ | 86.7 |
| OCH₃ | 85.7 |
| NH₂ | 83.9 |
| OH | 85.1 |
| F | 87.4 |
| Cl | 87.2 |
| CN | 86.8 |
| NO₂ | 86.6 |
| CF₃ | 87.8 |
These findings indicate that the stability of the benzylic radical is a primary determinant of the C-H BDE, with the polar effects of the substituents playing a less significant role in this context. acs.org The delocalization of spin density from the benzylic radical center is a key factor; this correlates well with experimental data from ESR hyperfine coupling constants. acs.org For this compound, the presence of the electron-withdrawing chloro and nitro groups is expected to stabilize the corresponding benzylic radical, thereby lowering the C-H BDE at the carbinol carbon and enhancing its reactivity in certain reactions.
In contrast to the notable electronic effects on C-H bonds, studies on other types of benzylic bonds have sometimes shown a surprising lack of substituent effects. For instance, gas-phase thermolysis and photoacoustic calorimetry studies on substituted benzyl (B1604629) bromides and tert-butylbenzenes found no significant substituent effect on the C-Br and C-CH₃ bond dissociation enthalpies, respectively. rsc.org This suggests that the nature of the leaving group and the specific reaction mechanism are crucial in determining the extent to which electronic effects of substituents manifest.
The influence of substituents on the chirality of molecules like this compound is another area of interest for computational studies. The chiral nature of this molecule arises from the stereocenter at the carbinol carbon. Substituents can affect chirality by altering the electronic and steric environment around this center. While specific computational studies on the chirality of this particular molecule are not widely available, general principles can be applied.
Advanced Synthetic Applications and Derivatization Strategies of 1 2 Chloro 5 Nitrophenyl Ethan 1 Ol
Precursor in the Synthesis of Substituted Aryl Ethers and Thioethers
The hydroxyl group of 1-(2-chloro-5-nitrophenyl)ethan-1-ol serves as a key handle for the synthesis of a variety of substituted aryl ethers and thioethers. These transformations are typically achieved through well-established methodologies such as the Williamson ether synthesis, the Mitsunobu reaction, and Ullmann-type couplings for ethers, and analogous sulfur-centered reactions for thioethers.
The Williamson ether synthesis, a classical and widely used method, involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The reactivity of the secondary alcohol in this compound in this SN2 reaction is influenced by steric hindrance around the hydroxyl group and the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitro group can enhance the acidity of the hydroxyl proton, facilitating alkoxide formation.
The Mitsunobu reaction offers a milder alternative for the synthesis of ethers from alcohols, proceeding via an oxidative-reductive condensation. This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction generally proceeds with inversion of configuration at the stereocenter, a crucial aspect when employing chiral variants of this compound.
For the synthesis of diaryl ethers, where the Williamson ether synthesis is often inefficient, the Ullmann condensation provides a viable route. This copper-catalyzed reaction couples an alcohol with an aryl halide. In the context of this compound, it can be reacted with various aryl halides to furnish the corresponding diaryl ethers. Modern modifications of the Ullmann reaction often utilize ligands to improve catalyst performance and allow for milder reaction conditions.
The synthesis of thioethers from this compound can be accomplished through analogous methodologies. Activation of the hydroxyl group, for instance by conversion to a good leaving group like a tosylate or mesylate, facilitates nucleophilic substitution by a thiol or thiolate anion. Alternatively, Mitsunobu conditions can be adapted for thioether formation by using a thiol as the nucleophile.
Table 1: Methodologies for Aryl Ether and Thioether Synthesis from this compound
| Reaction Name | Reagents | Key Features | Product Type |
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | SN2 mechanism, good for primary and some secondary alcohols. | Alkyl Aryl Ethers |
| Mitsunobu Reaction | PPh3, DEAD/DIAD, Nucleophile (R'OH or R'SH) | Mild conditions, inversion of stereochemistry. | Aryl Ethers, Thioethers |
| Ullmann Condensation | Copper Catalyst, Aryl Halide, Base | Suitable for diaryl ether synthesis. | Diaryl Ethers |
| Thioether Synthesis | Activation (e.g., TsCl), Thiol/Thiolate | Nucleophilic substitution on an activated alcohol. | Thioethers |
Building Block for Nitrogen-Containing Heterocycles
The structural framework of this compound provides a valuable starting point for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The presence of the nitro group, which can be reduced to an amine, and the hydroxyl group, which can be transformed or displaced, are key to its utility in this context.
Amination of Aryl Alcohol Derivatives
The hydroxyl group of this compound can be converted into an amino group, opening pathways to a range of nitrogen-containing structures. A common strategy involves a two-step sequence: activation of the alcohol followed by nucleophilic substitution with an amine or an amine equivalent. For instance, conversion of the alcohol to a tosylate or mesylate creates a good leaving group that can be displaced by ammonia, a primary or secondary amine, or a protected amine equivalent like an azide (B81097) followed by reduction.
Direct amination of the alcohol is also possible under certain catalytic conditions. For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extensively developed for the formation of C-N bonds. While typically used for coupling amines with aryl halides, variations of this methodology can be applied to the amination of alcohols.
Furthermore, the nitro group on the aromatic ring can be readily reduced to an amino group using various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation introduces a primary aromatic amine functionality, which is a versatile precursor for the synthesis of numerous heterocyclic systems, including quinolines, benzimidazoles, and phenazines, through condensation and cyclization reactions with appropriate bifunctional reagents. The presence of the chloro substituent also provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are important structural motifs in many biologically active molecules and are valuable chiral auxiliaries in asymmetric synthesis. This compound can serve as a precursor for the synthesis of chiral β-amino alcohols. One approach involves the asymmetric reduction of the corresponding ketone, 2-chloro-5-nitroacetophenone, to produce the chiral alcohol. This can be achieved using chiral reducing agents or through biocatalytic methods employing alcohol dehydrogenases.
Once the chiral alcohol is obtained, the hydroxyl group can be converted to an amino group with inversion of stereochemistry, for example, via a Mitsunobu reaction with a nitrogen nucleophile like phthalimide (B116566) followed by deprotection. This sequence allows for the stereocontrolled synthesis of a chiral β-amino alcohol derivative.
Alternatively, the ketone precursor, 2-chloro-5-nitroacetophenone, can undergo reductive amination. In this one-pot reaction, the ketone reacts with an amine in the presence of a reducing agent to form the corresponding amine directly. The use of a chiral amine or a chiral catalyst can lead to the formation of enantiomerically enriched β-amino alcohols. These chiral β-amino alcohol derivatives can then be utilized as building blocks for the synthesis of more complex chiral nitrogen-containing heterocycles.
Table 2: Strategies for the Synthesis of Nitrogen-Containing Derivatives
| Synthetic Strategy | Key Transformation | Intermediate/Product | Potential Heterocycles |
| Amination of Alcohol | Activation (e.g., -OTs) & SN2 with Amine | 1-amino-1-(2-chloro-5-nitrophenyl)ethane derivatives | Aziridines, Pyrrolidines |
| Nitro Group Reduction | Reduction (e.g., SnCl2/HCl) | 1-(5-amino-2-chlorophenyl)ethan-1-ol | Quinolines, Benzimidazoles |
| Asymmetric Synthesis | Asymmetric reduction of ketone | Chiral this compound | Chiral heterocycles |
| Reductive Amination | Ketone + Amine + Reducing Agent | β-amino alcohol derivatives | Chiral oxazolines, thiazolines |
Role in the Construction of Functionalized Aromatic Systems
The substituted phenyl ring of this compound is amenable to a variety of functionalization reactions, making it a useful platform for the construction of more complex aromatic systems. The chloro and nitro substituents play crucial roles in directing and activating the ring towards further modifications.
The chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly due to the activating effect of the ortho- and para-directing nitro group. Strong nucleophiles can replace the chlorine, introducing a range of functionalities. More versatile are palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom, enabling the introduction of aryl, vinyl, alkynyl, and other groups.
The nitro group is also a versatile functional handle. As mentioned previously, its reduction to an amine provides a gateway to a wide array of aromatic amines, which are themselves valuable synthetic intermediates. The amino group can be diazotized and subsequently converted to a variety of other functional groups, including halogens, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions. This allows for extensive diversification of the aromatic scaffold.
Furthermore, the ethan-1-ol side chain can be modified to introduce additional functionality. Oxidation of the alcohol to a ketone provides an electrophilic center for nucleophilic additions or condensations. Dehydration of the alcohol can lead to a styrenic double bond, which can participate in various addition and cycloaddition reactions.
Through a combination of these transformations on the aromatic ring and the side chain, this compound can be elaborated into a wide range of highly functionalized aromatic systems, which are of interest in materials science and medicinal chemistry.
Contribution to the Development of Novel Chemical Libraries
The development of novel chemical libraries is a cornerstone of modern drug discovery and chemical biology, providing a diverse collection of molecules for high-throughput screening. The structural features of this compound make it an attractive scaffold for diversity-oriented synthesis (DOS), a strategy aimed at the efficient generation of structurally diverse and complex molecules.
The multiple reactive sites on the molecule—the hydroxyl group, the chloro substituent, and the nitro group—allow for a divergent synthetic approach. Starting from this single precursor, a multitude of derivatives can be generated by systematically varying the reagents and reaction conditions applied to each functional group.
For example, a library of aryl ethers and thioethers can be created by reacting this compound with a diverse set of alcohols and thiols under Williamson or Mitsunobu conditions. Simultaneously or sequentially, the chloro group can be functionalized using a variety of palladium-catalyzed cross-coupling reactions with a library of boronic acids (Suzuki coupling) or organostannanes (Stille coupling). Furthermore, the nitro group can be reduced and the resulting amine can be acylated, sulfonated, or used in reductive aminations with a collection of aldehydes and ketones to introduce further diversity.
This multi-directional derivatization strategy, starting from a common core, allows for the rapid exploration of a large chemical space. The resulting library of compounds, with variations in their stereochemistry, electronic properties, and three-dimensional shape, can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or chemical probes. The modular nature of the synthesis, facilitated by the distinct reactivity of the functional groups on this compound, makes it a valuable tool in the generation of such focused or diverse chemical libraries.
Future Research Directions
Development of More Efficient and Environmentally Benign Synthetic Routes
The synthesis of chiral alcohols, including 1-(2-chloro-5-nitrophenyl)ethan-1-ol, is moving towards greener and more efficient methodologies. A primary focus of future research will be the development of catalytic asymmetric reduction of the corresponding ketone, 2-chloro-5-nitroacetophenone. While traditional chemical reductants can be effective, they often generate significant waste. Therefore, research into catalytic systems that are both highly efficient and environmentally friendly is crucial. researchgate.net
One promising avenue is the use of transition-metal catalysts with chiral ligands. The development of novel ligand architectures will be key to achieving high conversions and enantioselectivities under mild reaction conditions. mdpi.com Furthermore, exploring earth-abundant metal catalysts as alternatives to precious metals like rhodium and ruthenium could significantly reduce the cost and environmental impact of the synthesis.
Another important direction is the implementation of sustainable reaction media. The use of ionic liquids or deep eutectic solvents could offer advantages in terms of catalyst recycling and product isolation. mdpi.comresearchgate.net Research into flow chemistry setups for the continuous production of this compound will also be a significant step towards a more scalable and sustainable manufacturing process.
Exploration of Novel Biocatalytic Systems with Enhanced Enantioselectivity
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chiral alcohols due to its high selectivity and mild reaction conditions. nih.gov Future research on this compound will likely focus on the discovery and engineering of novel enzymes for its asymmetric synthesis.
Alcohol dehydrogenases (ADHs) are particularly promising for the reduction of the corresponding ketone. mdpi.comnih.gov Screening of microbial sources for novel ADHs with high activity and selectivity towards 2-chloro-5-nitroacetophenone is a key research direction. Furthermore, protein engineering techniques, such as directed evolution, can be employed to tailor the substrate specificity and enhance the enantioselectivity of existing enzymes. nih.gov This could lead to biocatalysts capable of producing either the (R)- or (S)-enantiomer of this compound with exceptional purity.
| Biocatalyst Type | Potential Advantages for this compound Synthesis |
| Isolated Alcohol Dehydrogenases (ADHs) | High enantioselectivity, well-defined catalytic systems. |
| Whole-Cell Biocatalysts | No need for enzyme purification, in-situ cofactor regeneration. |
| Engineered Enzymes | Tailored substrate specificity, enhanced enantioselectivity and stability. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Chiral Analysis
A thorough understanding of the chiroptical properties and conformational behavior of this compound is essential for its application in asymmetric synthesis. Future research will benefit from the integration of advanced spectroscopic techniques and computational modeling for a more in-depth chiral analysis. google.com
Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful techniques for determining the absolute configuration of chiral molecules in solution. ethz.ch Applying these methods to this compound will provide valuable insights into its stereochemistry. Additionally, advanced NMR techniques, using chiral derivatizing or solvating agents, can be further developed for rapid and accurate determination of enantiomeric purity. bohrium.com
Computational modeling, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will play a crucial role in predicting and interpreting spectroscopic data. taylorfrancis.comacs.org These methods can be used to model the interactions of the enantiomers of this compound with chiral selectors in chromatography or with the active sites of enzymes. acs.org This deeper understanding at the molecular level will aid in the design of more effective enantioselective analytical methods and biocatalytic systems.
| Analytical Technique | Application in Chiral Analysis of this compound |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. |
| Raman Optical Activity (ROA) | Stereochemical analysis and conformational studies. |
| Advanced NMR Spectroscopy | Rapid and accurate determination of enantiomeric excess. |
| Computational Modeling (DFT, MD) | Prediction of chiroptical properties and modeling of chiral recognition. |
Design of Highly Functionalized Derivatives for Specific Synthetic Targets
The true value of a chiral building block like this compound lies in its potential for elaboration into more complex and functionalized molecules. Future research will undoubtedly focus on the design and synthesis of novel derivatives for specific synthetic applications.
The presence of the chloro and nitro groups on the aromatic ring, along with the chiral hydroxyl group, provides multiple handles for chemical modification. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can participate in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions.
A key area of future research will be the strategic functionalization of this compound to create libraries of novel chiral compounds for screening in drug discovery and materials science. nih.govrsc.org For example, derivatives could be designed as potential inhibitors of specific enzymes or as chiral ligands for asymmetric catalysis. nih.gov The development of efficient and stereoselective methods to access these highly functionalized derivatives will be a major focus of synthetic organic chemistry.
Q & A
Basic: What are the optimal synthetic routes for 1-(2-chloro-5-nitrophenyl)ethan-1-ol, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions starting with substituted nitroaromatic precursors. A common method includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties. For example, 2-azido-1-(2-chloro-5-nitrophenyl)-1-phenylethanol reacts with terminal alkynes in CHCl using CuI (5 mol%) and DIPEA as a base, achieving yields up to 85% after 24 hours . Optimization strategies:
- Temperature : Room temperature (25°C) balances reactivity and side-product formation.
- Catalyst loading : Excess CuI (>5 mol%) may accelerate side reactions.
- Purification : Crystallization from ethyl acetate/hexane mixtures enhances purity .
Basic: How can enantiomeric purity be assessed for chiral derivatives of this compound?
Chiral HPLC is the gold standard. For example, using a Chiralpak® column with a hexane/isopropanol mobile phase (90:10 v/v) and UV detection at 254 nm resolves enantiomers. Stereochemical purity (e.g., 87–90%) is quantified via peak integration . Complementary methods:
- Optical rotation : Measure [α] in ethanol (e.g., +15.2° for (R)-isomer).
- NMR chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in H NMR spectra .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., nitro group stretching at 1523–1342 cm, hydroxyl at 3152 cm) .
- H/C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.5–8.2 ppm, hydroxyl proton at δ 5.1 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H] at m/z 484.0708 for triazole derivatives) .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive analogs?
Derivatization at the hydroxyl or nitro group significantly alters bioactivity. For example:
- Triazole derivatives : Substituting with bromophenoxymethyl (compound 13 ) enhances antibacterial activity due to increased lipophilicity .
- Nitro reduction : Converting -NO to -NH may improve solubility but reduce electrophilic reactivity.
- Steric effects : Bulky substituents (e.g., trifluoromethylphenyl in compound 14 ) can hinder enzyme binding .
Advanced: What mechanistic insights explain the reactivity of this compound in copper-catalyzed reactions?
CuAAC proceeds via a stepwise mechanism:
Copper acetylide formation : CuI coordinates to the alkyne, forming a π-complex.
Azide activation : The azide group undergoes oxidative addition to copper.
Cyclization : Triazole formation occurs via a six-membered transition state, releasing N.
Kinetic studies suggest rate-limiting cyclization, with DIPEA aiding in deprotonation and catalyst turnover .
Advanced: How can researchers resolve contradictions in reported nitro group reactivity under varying conditions?
Discrepancies arise from competing pathways:
- Electrophilic aromatic substitution : Dominates in polar aprotic solvents (e.g., CHCN) with Lewis acids.
- Nucleophilic displacement : Favored in protic solvents (e.g., HO/EtOH) at elevated temperatures.
Mitigation strategies : - Control solvent polarity and temperature to favor desired pathways.
- Use computational modeling (DFT) to predict transition-state energies .
Advanced: What crystallographic approaches are recommended for determining the solid-state structure of derivatives?
SHELX suite (SHELXL, SHELXS):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
